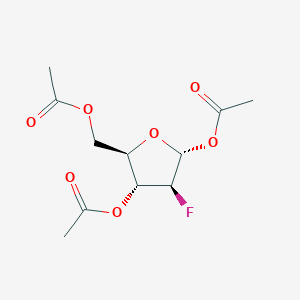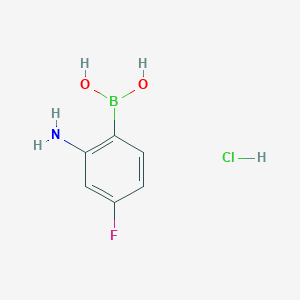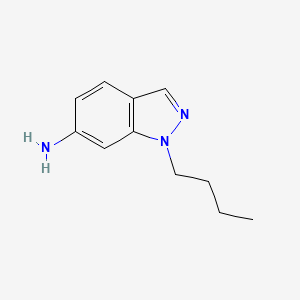![molecular formula C13H7Br2N B15328540 3',4'-Dibromo-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B15328540.png)
3',4'-Dibromo-[1,1'-biphenyl]-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,4’-Dibromo-[1,1’-biphenyl]-4-carbonitrile is an organic compound that belongs to the class of brominated biphenyls. This compound is characterized by the presence of two bromine atoms and a nitrile group attached to a biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dibromo-[1,1’-biphenyl]-4-carbonitrile typically involves the bromination of biphenyl derivatives. One common method is the bromination of 4-cyanobiphenyl using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of 3’,4’-Dibromo-[1,1’-biphenyl]-4-carbonitrile follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dibromo-[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
3’,4’-Dibromo-[1,1’-biphenyl]-4-carbonitrile is used in a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3’,4’-Dibromo-[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets. The bromine atoms and nitrile group play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. Additionally, it can interact with cellular proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Dibromo-[1,1’-biphenyl]
- 3,3’-Dibromo-[1,1’-biphenyl]
- 2,2’-Dibromo-[1,1’-biphenyl]
Uniqueness
3’,4’-Dibromo-[1,1’-biphenyl]-4-carbonitrile is unique due to the specific positioning of the bromine atoms and the presence of the nitrile group. This unique structure imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
Molecular Formula |
C13H7Br2N |
|---|---|
Molecular Weight |
337.01 g/mol |
IUPAC Name |
4-(3,4-dibromophenyl)benzonitrile |
InChI |
InChI=1S/C13H7Br2N/c14-12-6-5-11(7-13(12)15)10-3-1-9(8-16)2-4-10/h1-7H |
InChI Key |
PAQOOIKDROWEPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


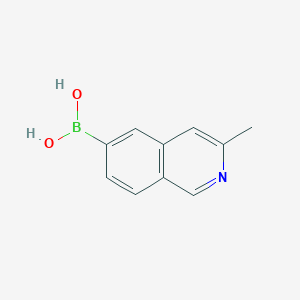
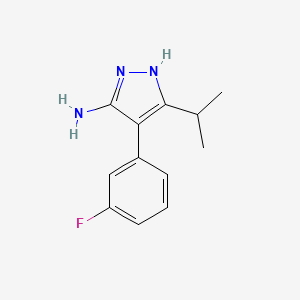
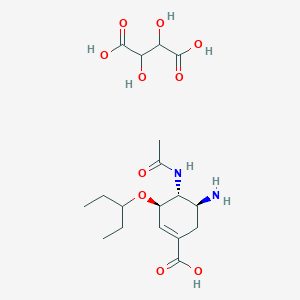
![4-([1,1'-Biphenyl]-4-yl)-6-(3'-(9,9-dimethyl-9H-fluoren-4-yl)-[1,1'-biphenyl]-4-yl)-2-phenylpyrimidine](/img/structure/B15328478.png)
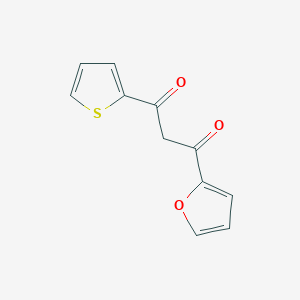

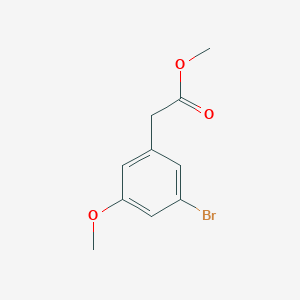
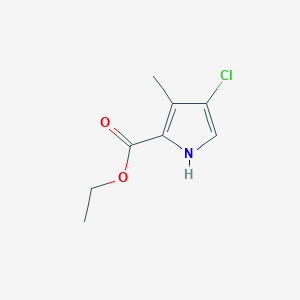

![Isothiazolo[4,5-c]pyridin-3-amine](/img/structure/B15328516.png)
